molecular formula C13H25N B1500450 1-(1-cyclopentylpropyl)Piperidine CAS No. 344396-09-4

1-(1-cyclopentylpropyl)Piperidine

Cat. No.: B1500450
CAS No.: 344396-09-4
M. Wt: 195.34 g/mol
InChI Key: BGPFEATWVLDMKJ-UHFFFAOYSA-N
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Description

1-(1-Cyclopentylpropyl)piperidine is a piperidine derivative characterized by a cyclopentylpropyl substituent attached to the nitrogen atom of the piperidine ring. Below, we compare this compound with similar piperidine-based molecules, focusing on structural features, biological activities, and receptor interactions.

Properties

CAS No.

344396-09-4

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

1-(1-cyclopentylpropyl)piperidine

InChI

InChI=1S/C13H25N/c1-2-13(12-8-4-5-9-12)14-10-6-3-7-11-14/h12-13H,2-11H2,1H3

InChI Key

BGPFEATWVLDMKJ-UHFFFAOYSA-N

SMILES

CCC(C1CCCC1)N2CCCCC2

Canonical SMILES

CCC(C1CCCC1)N2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Analogues and Substituent Effects

Piperidine derivatives often exhibit divergent biological activities based on the nature of their substituents. Key comparisons include:

Compound Substituent Molecular Weight Key Functional Groups Biological Relevance
1-(1-Cyclopentylpropyl)piperidine Cyclopentylpropyl ~209.36 g/mol* Piperidine + cyclopentane Hypothesized NMDA receptor interaction (inferred from cyclohexyl analogs) .
1-(3-Chloropropyl)piperidine hydrochloride 3-Chloropropyl 202.13 g/mol Piperidine + chlorinated alkyl Intermediate in synthesis of Top1 inhibitors (e.g., compound 22 in ) .
1-(3-Phenylbutyl)piperidine Phenylbutyl ~245.40 g/mol* Piperidine + aromatic alkyl Binds to S1R ligands via salt bridge with Glu172; substituent size affects cavity fit .
1-(1-Phenylcyclohexyl)piperidine Phenylcyclohexyl 273.44 g/mol Piperidine + cyclohexane + phenyl Schedule II controlled substance; hallucinogenic PCP analog .
1-(1,2-Diphenylethyl)piperidine (Diphenidine) Diarylethyl 307.47 g/mol Piperidine + two aryl groups NMDA receptor antagonist; dissociative effects similar to ketamine .

*Calculated based on structural analogs where experimental data are unavailable.

Key Observations:
  • Substituent Hydrophobicity : Bulky hydrophobic groups (e.g., phenylbutyl, diphenylethyl) enhance binding to hydrophobic receptor cavities (e.g., S1R ligands in ) .
  • Halogenation : Chloropropyl derivatives (e.g., 1-(3-chloropropyl)piperidine) serve as synthetic intermediates but show moderate Top1 inhibition (++ activity in ) .
  • Cycloalkyl vs. Aryl : Cyclopentylpropyl (target compound) may offer conformational flexibility compared to rigid arylcyclohexyl groups in PCP analogs .

Pharmacological and Receptor Binding Profiles

Receptor Affinity and Selectivity
  • Sigma and PCP Receptors :
    • (+)-[3H]-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine [(+)-3-PPP] binds to sigma receptors with high affinity (Ki < 10 nM), while 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) targets PCP receptors (K.="" li="" nm)="" sub>="" ~5="">
    • The cyclopentylpropyl group in the target compound may confer selectivity distinct from phenylcyclohexyl derivatives like PCP analogs, which exhibit dual sigma/PCP receptor binding .
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NMDA Receptor Antagonism
  • 1,2-Diarylethylamines (e.g., Diphenidine): Non-competitive NMDA antagonists with dissociative effects (EC50 ~1–10 μM) .
  • Structural Flexibility : Cyclopentylpropyl’s flexibility may reduce NMDA affinity compared to rigid diarylethylamines but improve metabolic stability .

Therapeutic and Toxicological Profiles

Compound Therapeutic Use Toxicity/Adverse Effects Legal Status
This compound Research compound (hypothetical) Unknown; inferred low acute toxicity from analogs Not scheduled (as of 2024)
1-(1-Phenylcyclohexyl)piperidine Anesthetic (historical) Hallucinations, neurotoxicity Schedule II (UN)
Diphenidine Dissociative (NPS) Hypertension, seizures Controlled in multiple countries
1-(3-Chloropropyl)piperidine Top1 inhibitor intermediate Moderate cytotoxicity (cell-based assays) Unregulated

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